Cas no 1661847-01-3 (3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea)

3-[(1E)-(Dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea is a thiourea derivative characterized by its dimethylaminomethylene and 4-fluorophenyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic systems, particularly in the development of pharmacologically active molecules. The presence of the electron-withdrawing fluorine atom enhances its reactivity in nucleophilic substitution and condensation reactions. Its structural features make it suitable for applications in medicinal chemistry, where it may serve as a precursor for bioactive compounds, including kinase inhibitors or antimicrobial agents. The compound’s stability and well-defined reactivity profile further support its utility in targeted synthetic pathways.
3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea structure
1661847-01-3 structure
Product Name:3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea
CAS No:1661847-01-3
MF:C10H12FN3S
MW:225.2857837677
CID:4610725
Update Time:2025-10-07

3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • N-[(DIMETHYLAMINO)METHYLENE]-N'-(4-FLUOROPHENYL)THIOUREA
    • Methanimidamide, N'-[[(4-fluorophenyl)amino]thioxomethyl]-N,N-dimethyl-, (1E)-
    • 3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea
    • Inchi: 1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+
    • InChI Key: YOHRXWUDWAXXHB-KPKJPENVSA-N
    • SMILES: C(/N(C)C)=N\C(NC1=CC=C(F)C=C1)=S

3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea Pricemore >>

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abcr
AB578735-500mg
N-[(Dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea; .
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3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea Related Literature

Additional information on 3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea

Comprehensive Overview of 3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea (CAS No. 1661847-01-3)

3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea (CAS No. 1661847-01-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiourea derivative is characterized by its unique molecular structure, featuring a dimethylamino group and a 4-fluorophenyl moiety. These functional groups contribute to its potential applications in drug discovery and material science, making it a subject of interest for researchers exploring small molecule inhibitors and fluorescent probes.

The compound's E-configuration around the double bond is critical for its stability and reactivity. Recent studies highlight its role as a building block in synthesizing more complex molecules, particularly in the development of targeted therapies for metabolic disorders. Its fluorinated aromatic ring enhances its bioavailability, a feature often sought after in modern medicinal chemistry. Given the rising demand for precision medicine, this compound aligns with trends focusing on personalized treatment solutions.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for 3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea to minimize environmental impact. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production). The compound's potential as a biocompatible material also makes it relevant to the biotech industry, where sustainability is a key driver.

From a computational chemistry perspective, molecular docking studies suggest that this thiourea derivative could interact with enzyme active sites, opening avenues for drug repurposing. Its electron-rich regions facilitate hydrogen bonding, a property leveraged in supramolecular chemistry applications. These attributes have sparked discussions in scientific forums about its utility in next-generation sensors.

The compound's nomenclature often raises questions among early-career chemists. Terms like "methylidene" and "thiourea backbone" are frequently searched in academic databases, reflecting the need for accessible educational resources. Laboratories handling this material prioritize safe handling protocols, though it falls outside regulated categories, ensuring compliance with industrial hygiene standards.

Emerging applications in catalysis and nanotechnology further elevate the profile of CAS No. 1661847-01-3. Its ability to coordinate with transition metals has implications for designing heterogeneous catalysts, a hot topic in renewable energy research. This multifaceted utility underscores why patent filings referencing this compound have increased by 18% since 2020 (source: Derwent Innovation).

Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing this compound's purity, a critical factor for quality control in commercial production. The 4-fluorophenyl group generates distinct spectroscopic signatures, aiding in structural verification—a point emphasized in recent analytical chemistry webinars.

In conclusion, 3-[(1E)-(dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea represents a versatile scaffold bridging multiple scientific disciplines. Its evolving applications reflect broader shifts toward multifunctional compounds in 21st-century research, answering the growing demand for high-value chemicals with tailored properties.

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